2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide 2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1192579-58-0
VCID: VC11790191
InChI: InChI=1S/C17H14ClN3O/c18-15-7-2-1-4-12(15)11-17(22)20-14-6-3-5-13(10-14)16-8-9-19-21-16/h1-10H,11H2,(H,19,21)(H,20,22)
SMILES: C1=CC=C(C(=C1)CC(=O)NC2=CC=CC(=C2)C3=CC=NN3)Cl
Molecular Formula: C17H14ClN3O
Molecular Weight: 311.8 g/mol

2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide

CAS No.: 1192579-58-0

Cat. No.: VC11790191

Molecular Formula: C17H14ClN3O

Molecular Weight: 311.8 g/mol

* For research use only. Not for human or veterinary use.

2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide - 1192579-58-0

Specification

CAS No. 1192579-58-0
Molecular Formula C17H14ClN3O
Molecular Weight 311.8 g/mol
IUPAC Name 2-(2-chlorophenyl)-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide
Standard InChI InChI=1S/C17H14ClN3O/c18-15-7-2-1-4-12(15)11-17(22)20-14-6-3-5-13(10-14)16-8-9-19-21-16/h1-10H,11H2,(H,19,21)(H,20,22)
Standard InChI Key WDNCOQFGSWAGRO-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC(=O)NC2=CC=CC(=C2)C3=CC=NN3)Cl
Canonical SMILES C1=CC=C(C(=C1)CC(=O)NC2=CC=CC(=C2)C3=CC=NN3)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-(2-Chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide is an aromatic acetamide characterized by two distinct subunits:

  • A 2-chlorophenyl group attached to the acetamide backbone.

  • A 3-(1H-pyrazol-3-yl)phenyl moiety linked via the nitrogen atom of the acetamide functional group.

The IUPAC name reflects this arrangement, with the canonical SMILES string C1=CC=C(C(=C1)CC(=O)NC2=CC=CC(=C2)C3=CC=NN3)Cl providing a precise representation of its connectivity.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number1192579-58-0
Molecular FormulaC17H14ClN3O\text{C}_{17}\text{H}_{14}\text{ClN}_{3}\text{O}
Molecular Weight311.8 g/mol
IUPAC Name2-(2-chlorophenyl)-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide
Topological Polar Surface Area75.6 Ų

Synthesis and Manufacturing Processes

Reaction Pathways

The synthesis typically involves a nucleophilic acyl substitution reaction between 2-chloroacetyl chloride and 3-amino-1H-pyrazole derivatives. The process is optimized under anhydrous conditions using polar aprotic solvents like tetrahydrofuran (THF) to enhance reactivity.

2-Chloroacetyl chloride+3-Amino-1H-pyrazoleTHF, 0–5°C2-(2-Chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide\text{2-Chloroacetyl chloride} + \text{3-Amino-1H-pyrazole} \xrightarrow{\text{THF, 0–5°C}} \text{2-(2-Chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide}

Key steps include:

  • Temperature Control: Maintaining low temperatures (0–5°C) to minimize side reactions.

  • Solvent Selection: THF or ethanol to stabilize intermediates.

  • Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures).

Physicochemical Properties and Stability

Table 2: Predicted Physicochemical Properties

PropertyValue
logP\log P (Octanol-Water)3.2
Water Solubility~0.05 mg/mL (25°C)
Melting PointNot reported
StabilityHydrolytically stable at pH 4–8

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Pyrazole-Acetamide Derivatives

CompoundTarget Organism/EnzymeActivity (IC50_{50}/MIC)
2-(2-Chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamideHypothetical targetsNot quantified
8n Mycobacterium tuberculosisMIC = 1.56 μg/mL
Biphenyl derivative 8 SARS-CoV-2 3CLpro^\text{pro}IC50_{50} = 930 nM

The chlorophenyl group enhances steric bulk and electron-withdrawing effects, potentially improving target binding compared to non-halogenated analogs .

Research Gaps and Future Directions

  • Bioactivity Profiling: Systematic in vitro screening against bacterial, fungal, and viral pathogens.

  • Mechanistic Studies: Elucidating interactions with microbial enzymes (e.g., enoyl-ACP reductase in tuberculosis).

  • Toxicological Assessments: Cytotoxicity evaluations using mammalian cell lines (e.g., NIH 3T3) .

  • Structural Optimization: Introducing sulfonamide or fluorine substituents to enhance potency and pharmacokinetics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator